An In-Depth Technical Guide to 6-Chloro-2-methylpyridine-3-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-Chloro-2-methylpyridine-3-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-chloro-2-methylpyridine-3-boronic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, provide detailed synthetic protocols, and explore its application in the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.
Core Compound Identification and Properties
CAS Number: 913836-15-4[1][2][3]
6-Chloro-2-methylpyridine-3-boronic acid is a substituted pyridinylboronic acid that has gained significant interest in medicinal chemistry. The presence of a chlorine atom, a methyl group, and a boronic acid moiety on the pyridine ring provides a versatile scaffold for the synthesis of highly functionalized molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-chloro-2-methylpyridine-3-boronic acid is presented in the table below. While a specific melting point for this compound is not widely reported in publicly available literature, it is consistently described as a solid at room temperature.[2] For reference, the key precursor, 3-bromo-6-chloro-2-methylpyridine, is a solid with a melting point of 47°C.
| Property | Value | Source(s) |
| CAS Number | 913836-15-4 | [1][2][3] |
| Molecular Formula | C₆H₇BClNO₂ | [2] |
| Molecular Weight | 171.39 g/mol | [2] |
| Physical Form | Solid | [2] |
| InChI Key | WEKRUIAZOLIAOG-UHFFFAOYSA-N | [2] |
| SMILES | CC1=NC(Cl)=CC=C1B(O)O | [2] |
Synthesis of 6-Chloro-2-methylpyridine-3-boronic acid
The synthesis of 6-chloro-2-methylpyridine-3-boronic acid is typically achieved from its corresponding halo-pyridine precursor, 3-bromo-6-chloro-2-methylpyridine (CAS: 132606-40-7). The general strategy involves a halogen-metal exchange followed by borylation. This approach is a common and effective method for the preparation of aryl and heteroaryl boronic acids.[4]
Conceptual Synthesis Workflow
The transformation from the brominated precursor to the boronic acid is a cornerstone of organometallic chemistry. The workflow hinges on the creation of a transient organometallic intermediate that is then trapped with a boron-containing electrophile.
Caption: Synthesis workflow for 6-Chloro-2-methylpyridine-3-boronic acid.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods for the synthesis of pyridinylboronic acids from their corresponding bromides.
Materials:
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3-Bromo-6-chloro-2-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
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Sodium chloride (NaCl), saturated aqueous solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 3-bromo-6-chloro-2-methylpyridine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Halogen-Metal Exchange: Slowly add n-butyllithium (1.1 eq) or isopropylmagnesium chloride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly add an aqueous solution of hydrochloric acid to quench the reaction and hydrolyze the borate ester. Adjust the pH to be acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6-chloro-2-methylpyridine-3-boronic acid by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling Reactions
6-Chloro-2-methylpyridine-3-boronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in pharmaceuticals.
The pyridine nitrogen can sometimes complicate Suzuki-Miyaura couplings by coordinating to the palladium catalyst, which can lead to catalyst inhibition. However, the selection of appropriate ligands, bases, and reaction conditions can overcome these challenges.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of 6-chloro-2-methylpyridine-3-boronic acid with an aryl bromide. The optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific aryl halide used.
Materials:
-
6-Chloro-2-methylpyridine-3-boronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with a small amount of water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), 6-chloro-2-methylpyridine-3-boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.
Significance in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in medicinal chemistry. The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with active site serine or threonine residues in enzymes. This property has been exploited in the development of several approved drugs.
While specific examples of marketed drugs synthesized using 6-chloro-2-methylpyridine-3-boronic acid are not prominently featured in publicly accessible literature, its structural motifs are highly relevant to modern drug design. The substituted pyridine core is a common feature in many biologically active compounds. The presence of both a chloro and a methyl substituent, along with the versatile boronic acid handle, makes this compound a valuable building block for creating libraries of complex molecules for screening against various biological targets.
The chloro-substituent provides an additional site for further functionalization, for instance, through nucleophilic aromatic substitution or another cross-coupling reaction, allowing for the generation of diverse molecular architectures from a single, advanced intermediate.
Conclusion
6-Chloro-2-methylpyridine-3-boronic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined properties and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, make it an important tool for the construction of complex molecular scaffolds relevant to drug discovery. The synthetic protocols provided in this guide offer a starting point for researchers to utilize this compound in their own synthetic endeavors. As the demand for novel and diverse small molecules for biological screening continues to grow, the importance of such highly functionalized building blocks will undoubtedly increase.
References
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Anichem. 6-Chloro-2-methylpyridine-3-boronic acid. Available at: [Link]
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P&S Chemicals. Product information, 6-Chloro-2-methylpyridine-3-boronic acid. Available at: [Link]
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Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695–4698. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. John Wiley & Sons.
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Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. Available at: [Link]
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